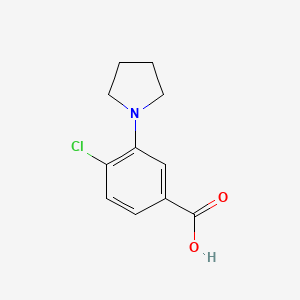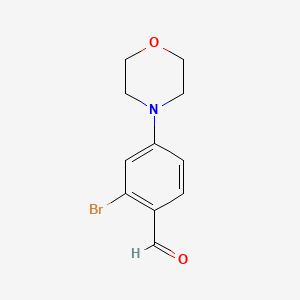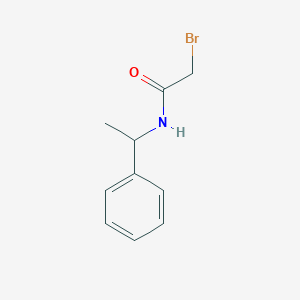
2-bromo-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-bromo-N-(1-phenylethyl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group (a combination of acetyl and amine groups) and are often synthesized for various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of acetamide derivatives can be achieved through various methods. For instance, the KBr/K2S2O8-mediated dibromohydration of N-(2-alkynylaryl)acetamide is a method that allows for the regioselective introduction of bromine atoms and an acetamino group into the molecule under mild, metal-free conditions . Similarly, the synthesis of N-substituted acetamides can be performed by reacting different N-alkyl/aryl substituted 2-bromoacetamide with other compounds in the presence of DMF and sodium hydride . These methods demonstrate the versatility and adaptability of acetamide derivative synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques. For example, the structures of newly synthesized compounds can be investigated by NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo a range of chemical reactions. The addition and substitution reactions are common, as seen in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives, where N-bromoacetamide reacts with a nitroalkene moiety . Moreover, the interaction between different functional groups within the molecule, such as nitro and acetamido groups, can influence the chemical shifts observed in NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized through various analytical techniques. The pKa determination of newly synthesized derivatives provides insights into their acidity constants, which is crucial for understanding their behavior in different environments . Additionally, the antimicrobial properties of these compounds can be assessed through biological testing against various bacterial and fungal species . The first hyperpolarizability of these compounds can also be high, indicating their potential for nonlinear optical (NLO) applications .
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- 2-bromo-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their potential in pharmacology. Notably, specific compounds in this group demonstrated significant cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities were attributed to the presence of bromo, tert-butyl, and nitro groups in their structure (Rani, Pal, Hegde, & Hashim, 2016). Additionally, similar compounds have shown promising results in anticancer, anti-inflammatory, and analgesic activities, indicating potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Microwave-Assisted Synthesis and Antimicrobial Activity
- Microwave-assisted synthesis of derivatives involving this compound has been explored, leading to the creation of compounds with notable antimicrobial activity. Specific derivatives exhibited high inhibitory effects against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Antimicrobial and Hemolytic Activity
- Research has also focused on the synthesis of this compound derivatives for their antimicrobial and hemolytic activities. These studies have found that certain derivatives are effective against various microbial species, indicating their potential use in antimicrobial therapies (Gul et al., 2017).
Herbicidal Applications
- Beyond pharmacological applications, certain derivatives of this compound have shown effectiveness as herbicides. For instance, N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide demonstrated significant herbicidal activity in the paddy field, suggesting its potential use in agricultural settings (Sato, Honma, & Sugai, 1985).
Potential for Polymer Synthesis
- In the field of polymer science, novel ATRP initiators involving this compound have been synthesized and characterized. These compounds have been used in polymerization reactions, indicating their utility in developing new materials (Soriano-Moro et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCXLSVGMXDLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444785 | |
| Record name | 2-bromo-N-(1-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70110-38-2 | |
| Record name | 2-bromo-N-(1-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



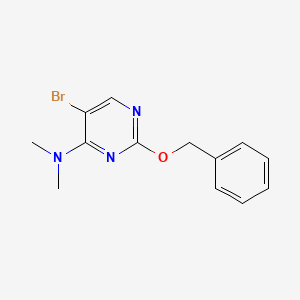
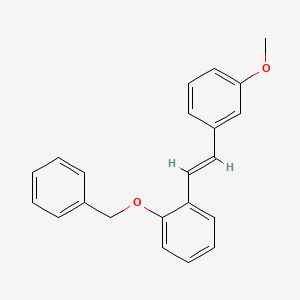
![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)


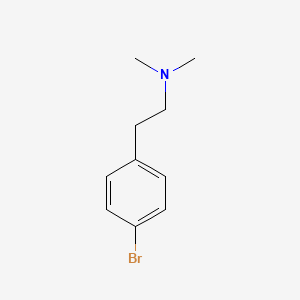
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

